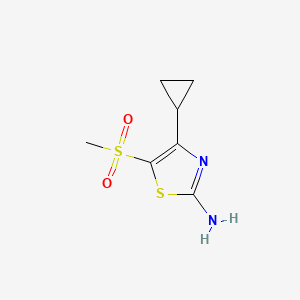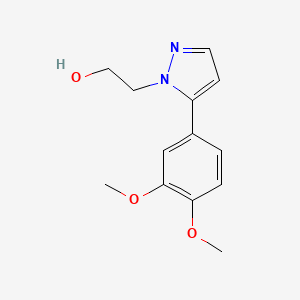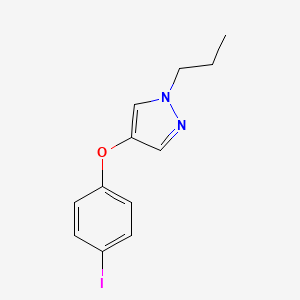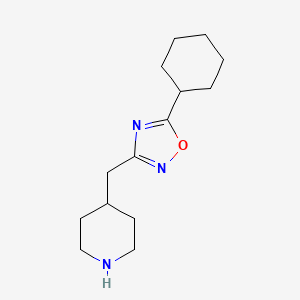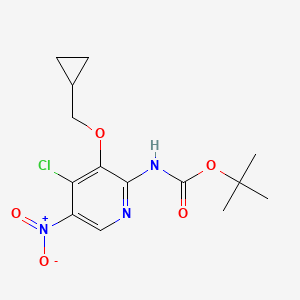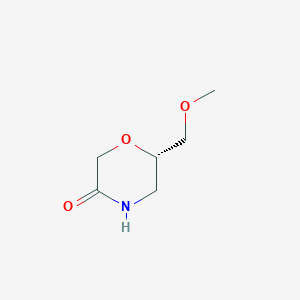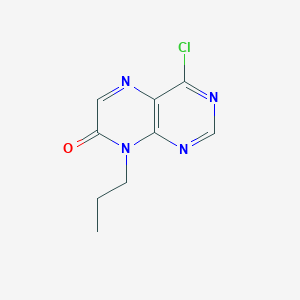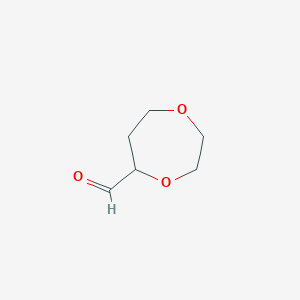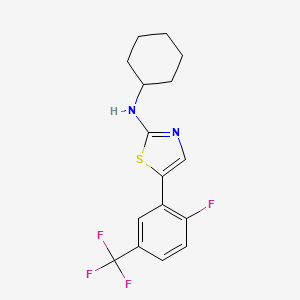
N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Vorbereitungsmethoden
The synthesis of N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with cyclohexylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using standard techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of certain enzymes and modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-Fluoro-5-(trifluoromethyl)aniline: This compound is used as a precursor in the synthesis of N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine.
2-Fluoro-5-(trifluoromethyl)phenol: Another related compound with similar structural features.
This compound is unique due to the presence of both the cyclohexyl and thiazole moieties, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H16F4N2S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-cyclohexyl-5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H16F4N2S/c17-13-7-6-10(16(18,19)20)8-12(13)14-9-21-15(23-14)22-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,21,22) |
InChI-Schlüssel |
HQLPVVQCAMULNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=NC=C(S2)C3=C(C=CC(=C3)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


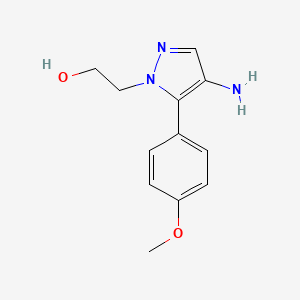
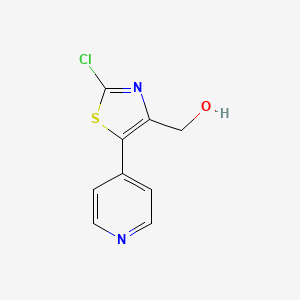
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)

